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molecular formula C7H8N2OS B8500206 2-Cyclopropylaminothiazole-4-carbaldehyde

2-Cyclopropylaminothiazole-4-carbaldehyde

Cat. No. B8500206
M. Wt: 168.22 g/mol
InChI Key: SSMOMIYRVZUIGH-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

The reaction described in Preparation 44 was repeated, but using 1.1 g of 2-cyclopropylaminothiazol-4-ylmethanol, 3.1 g of sulfur trioxide pyridine complex, 2 g of triethylamine and 15 ml of dimethyl sulfoxide, giving the title compound as pale yellow prisms.
Name
2-cyclopropylaminothiazol-4-ylmethanol
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[S:6][CH:7]=[C:8]([CH2:10][OH:11])[N:9]=2)[CH2:3][CH2:2]1.C(N(CC)CC)C>CS(C)=O>[CH:1]1([NH:4][C:5]2[S:6][CH:7]=[C:8]([CH:10]=[O:11])[N:9]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
2-cyclopropylaminothiazol-4-ylmethanol
Quantity
1.1 g
Type
reactant
Smiles
C1(CC1)NC=1SC=C(N1)CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 44

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC=1SC=C(N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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